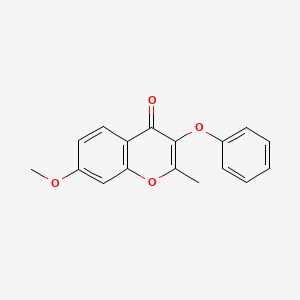
7-methoxy-2-methyl-3-phenoxy-4H-chromen-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-methoxy-2-methyl-3-phenoxy-4H-chromen-4-one, also known as tangeretin, is a flavonoid compound that is found in citrus fruits such as tangerines and oranges. Tangeretin has been studied extensively for its potential therapeutic properties, including its anti-cancer, anti-inflammatory, and anti-oxidant effects.
Mecanismo De Acción
Tangeretin's anti-cancer effects are thought to be due to its ability to inhibit the activity of certain enzymes and signaling pathways that are involved in cancer cell growth and survival. Specifically, 7-methoxy-2-methyl-3-phenoxy-4H-chromen-4-one has been shown to inhibit the activity of the PI3K/Akt/mTOR pathway, which is a key signaling pathway that is often dysregulated in cancer cells.
Biochemical and Physiological Effects:
In addition to its anti-cancer effects, 7-methoxy-2-methyl-3-phenoxy-4H-chromen-4-one has also been shown to have anti-inflammatory and anti-oxidant effects. Studies have demonstrated that 7-methoxy-2-methyl-3-phenoxy-4H-chromen-4-one can reduce inflammation by inhibiting the production of pro-inflammatory cytokines and enzymes. Additionally, 7-methoxy-2-methyl-3-phenoxy-4H-chromen-4-one has been shown to scavenge free radicals and protect against oxidative damage, which is thought to contribute to its anti-aging and neuroprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 7-methoxy-2-methyl-3-phenoxy-4H-chromen-4-one in lab experiments is that it is relatively easy to obtain and synthesize. Additionally, 7-methoxy-2-methyl-3-phenoxy-4H-chromen-4-one has been shown to have low toxicity and few side effects, making it a safe compound to use in preclinical studies. However, one limitation of using 7-methoxy-2-methyl-3-phenoxy-4H-chromen-4-one in lab experiments is that its bioavailability can be low, which can limit its effectiveness in vivo.
Direcciones Futuras
There are numerous potential future directions for research on 7-methoxy-2-methyl-3-phenoxy-4H-chromen-4-one. One area of interest is the development of new cancer treatments that incorporate 7-methoxy-2-methyl-3-phenoxy-4H-chromen-4-one or other flavonoids. Additionally, researchers are exploring the potential use of 7-methoxy-2-methyl-3-phenoxy-4H-chromen-4-one in the treatment of other diseases, such as neurodegenerative disorders and cardiovascular disease. Finally, there is ongoing research into the mechanisms underlying 7-methoxy-2-methyl-3-phenoxy-4H-chromen-4-one's therapeutic effects, which could lead to the development of new drugs and therapies.
Métodos De Síntesis
Tangeretin can be synthesized through a variety of methods, including chemical synthesis and extraction from natural sources. One commonly used method involves the extraction of 7-methoxy-2-methyl-3-phenoxy-4H-chromen-4-one from the peel of citrus fruits using organic solvents such as ethanol or methanol. This method is relatively simple and cost-effective, making it a popular choice for researchers.
Aplicaciones Científicas De Investigación
Tangeretin has been the subject of numerous scientific studies due to its potential therapeutic properties. One area of research has focused on 7-methoxy-2-methyl-3-phenoxy-4H-chromen-4-one's anti-cancer effects. Studies have shown that 7-methoxy-2-methyl-3-phenoxy-4H-chromen-4-one can inhibit the growth and proliferation of cancer cells in vitro and in vivo, making it a promising candidate for the development of new cancer treatments.
Propiedades
IUPAC Name |
7-methoxy-2-methyl-3-phenoxychromen-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O4/c1-11-17(21-12-6-4-3-5-7-12)16(18)14-9-8-13(19-2)10-15(14)20-11/h3-10H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVCRBZMJOMPTSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=C(O1)C=C(C=C2)OC)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-cyclopentyl-2-[(4-methylphenyl)thio]acetamide](/img/structure/B5745001.png)
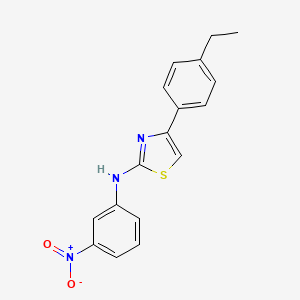
![methyl 2-[(4-isopropylbenzoyl)amino]benzoate](/img/structure/B5745012.png)
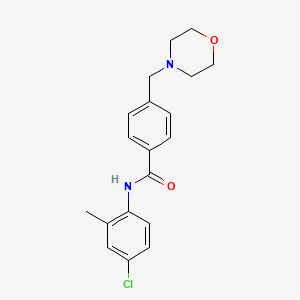
![3-[2-(2-nitrophenoxy)ethyl]-4(3H)-quinazolinone](/img/structure/B5745021.png)
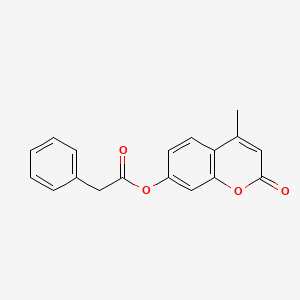
![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(2,4-dimethylphenoxy)-N-methylacetamide](/img/structure/B5745053.png)
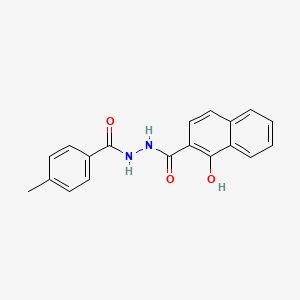
![3-{5-[(2-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5745060.png)
![N-3-pyridinyl-2-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yloxy)acetamide](/img/structure/B5745063.png)
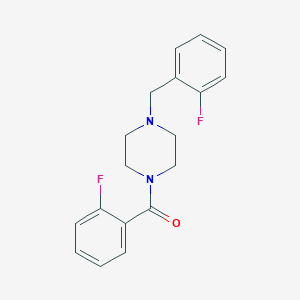
![N-(6-methyl-1,3-benzothiazol-2-yl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B5745091.png)
![N'-{[(4-bromophenoxy)acetyl]oxy}-2-(4-chlorophenyl)ethanimidamide](/img/structure/B5745094.png)
